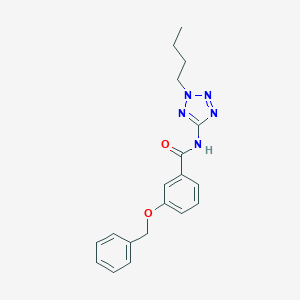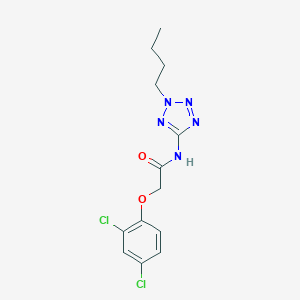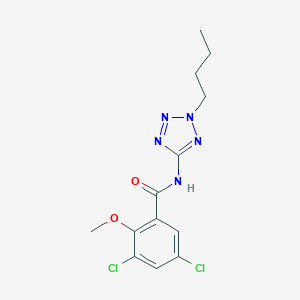![molecular formula C17H14N2O5 B244491 N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244491.png)
N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, also known as TAK-915, is a novel and potent small molecule inhibitor of the G protein-coupled receptor 39 (GPR39). GPR39 is a receptor that is expressed in the central nervous system and has been implicated in a range of physiological and pathological processes, including cognition, anxiety, depression, and pain. TAK-915 has shown promise as a potential therapeutic agent for the treatment of these conditions.
Mécanisme D'action
N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide works by binding to and inhibiting the activity of the GPR39 receptor. GPR39 is involved in the regulation of several signaling pathways in the brain, including those that are important for cognition, mood, and pain perception. By inhibiting the activity of GPR39, N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide modulates these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide have been studied extensively in animal models. These studies have shown that N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide improves cognitive function, reduces anxiety and depression-like behaviors, and decreases pain sensitivity. These effects are thought to be mediated by the modulation of signaling pathways in the brain that are regulated by GPR39.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in lab experiments include its potency and selectivity for the GPR39 receptor, which allows for precise modulation of this pathway. However, the limitations of using N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide include its complex synthesis method and its limited availability for research purposes.
Orientations Futures
There are several future directions for research on N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. These include further studies on its mechanism of action, its potential therapeutic applications in humans, and the development of more efficient synthesis methods. Additionally, studies on the safety and tolerability of N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide are needed to determine its potential as a therapeutic agent. Overall, N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide shows promise as a novel and potent inhibitor of the GPR39 receptor with potential therapeutic applications in a range of neurological and psychiatric conditions.
Méthodes De Synthèse
The synthesis of N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process is complex and requires expertise in organic chemistry. The exact details of the synthesis method are proprietary and not publicly available.
Applications De Recherche Scientifique
N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. Preclinical studies have demonstrated that N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide is effective in animal models of cognitive impairment, anxiety, depression, and pain. These findings suggest that N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide may have therapeutic potential in humans for these conditions.
Propriétés
Formule moléculaire |
C17H14N2O5 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
N-[3-(furan-2-carbonylamino)-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14N2O5/c1-22-13-7-6-11(18-16(20)14-4-2-8-23-14)10-12(13)19-17(21)15-5-3-9-24-15/h2-10H,1H3,(H,18,20)(H,19,21) |
Clé InChI |
CZPCIMXYBUZRSP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B244427.png)
![4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B244428.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B244430.png)